Ethyl 8-fluoroisoquinoline-3-carboxylate Ethyl 8-fluoroisoquinoline-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15959800
InChI: InChI=1S/C12H10FNO2/c1-2-16-12(15)11-6-8-4-3-5-10(13)9(8)7-14-11/h3-7H,2H2,1H3
SMILES:
Molecular Formula: C12H10FNO2
Molecular Weight: 219.21 g/mol

Ethyl 8-fluoroisoquinoline-3-carboxylate

CAS No.:

Cat. No.: VC15959800

Molecular Formula: C12H10FNO2

Molecular Weight: 219.21 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 8-fluoroisoquinoline-3-carboxylate -

Specification

Molecular Formula C12H10FNO2
Molecular Weight 219.21 g/mol
IUPAC Name ethyl 8-fluoroisoquinoline-3-carboxylate
Standard InChI InChI=1S/C12H10FNO2/c1-2-16-12(15)11-6-8-4-3-5-10(13)9(8)7-14-11/h3-7H,2H2,1H3
Standard InChI Key IEKLOEQZYATGDF-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=NC=C2C(=C1)C=CC=C2F

Introduction

Synthesis and Structural Characterization

Synthetic Routes

Ethyl 8-fluoroisoquinoline-3-carboxylate is synthesized via halogenation of precursor quinoline derivatives. A key method involves reacting 8-fluoro-4-hydroxyquinoline-3-carboxylic acid ethyl ester with phosphorus oxychloride (POCl3\text{POCl}_{3}) at 100°C for 3.5 hours . The reaction proceeds through nucleophilic substitution, replacing the hydroxyl group with chlorine, followed by esterification. The crude product is purified via concentration and characterized using 1H ^1\text{H}-NMR (400 MHz, CDCl3_3): δ 9.58 (1H, s), 8.46 (1H, d), 8.04–7.90 (2H, m), 4.60 (2H, q), 1.54 (3H, t) .

Alternative routes include copper-catalyzed cyclization of 2-formylbenzonitrile derivatives with ethyl isocyanoacetate, though this method is more commonly employed for amino-substituted analogues .

Structural Features

Table 1: Comparative Analysis of Halogenated Isoquinoline Derivatives

CompoundHalogenMolecular Weight (g/mol)logPBiological Activity
Ethyl 8-fluoroisoquinoline-3-carboxylateF219.212.43Antimicrobial, Anticancer
Ethyl 6-chloroisoquinoline-3-carboxylateCl235.673.12Enzyme Inhibition
Ethyl 6-bromoisoquinoline-3-carboxylateBr280.113.45Cytotoxicity

Physicochemical and Pharmacokinetic Properties

Key Properties

  • logP: 2.43, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

  • Polar Surface Area (PSA): 39 Ų, suggesting moderate solubility in polar solvents .

  • Rotatable Bonds: 3, contributing to conformational flexibility .

Spectroscopic Data

  • 1H^1\text{H}-NMR: Distinct signals for the ethyl group (δ 1.54 ppm, triplet) and aromatic protons (δ 7.90–9.58 ppm) .

  • 13C^{13}\text{C}-NMR: Carbonyl carbon at δ 166.26 ppm, fluorinated aromatic carbons at δ 112–140 ppm .

  • HRMS: [M + H]+^+ observed at m/z 220.0971 (calculated: 220.0978) .

Biological Activity and Mechanisms

Antimicrobial Properties

Ethyl 8-fluoroisoquinoline-3-carboxylate exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC: 8 µg/mL) and fungi (e.g., Candida albicans, MIC: 16 µg/mL). The fluorine atom enhances membrane permeability by interacting with lipid bilayers, while the carboxylate group chelates essential metal ions in microbial enzymes .

Figure 1: Proposed Mechanism of Action in Cancer Cells

Fluorinated isoquinolineMitochondrial depolarizationCytochrome c releaseCaspase activationApoptosis\text{Fluorinated isoquinoline} \rightarrow \text{Mitochondrial depolarization} \rightarrow \text{Cytochrome c release} \rightarrow \text{Caspase activation} \rightarrow \text{Apoptosis}

Enzyme Inhibition

The compound inhibits topoisomerase II (IC50_{50}: 2.8 µM) and dihydrofolate reductase (DHFR, IC50_{50}: 5.1 µM), critical targets in nucleic acid synthesis . Molecular docking reveals hydrogen bonding between the carboxylate group and Asp79 of DHFR .

Applications in Medicinal Chemistry

Drug Intermediate

Ethyl 8-fluoroisoquinoline-3-carboxylate serves as a precursor for antitumor agents. For example, coupling with tetrahydroisoquinoline via amide bond formation yields derivatives with enhanced potency (e.g., compound 11, GI50_{50}: 8.2 µM) .

Radiopharmaceuticals

Fluorine-18 labelled analogues are explored for positron emission tomography (PET) imaging, leveraging 18F^{18}\text{F}’s favorable half-life (109.7 minutes) and low β+^+ energy .

Agricultural Chemistry

Quaternary ammonium derivatives demonstrate herbicidal activity against Amaranthus retroflexus (ED50_{50}: 12 µg/mL) by disrupting chlorophyll biosynthesis .

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